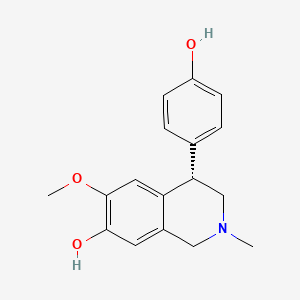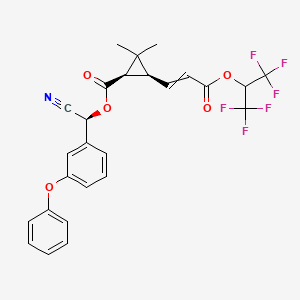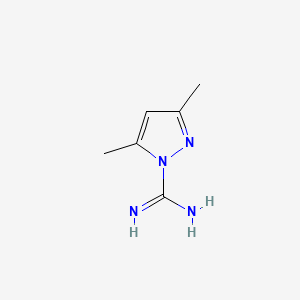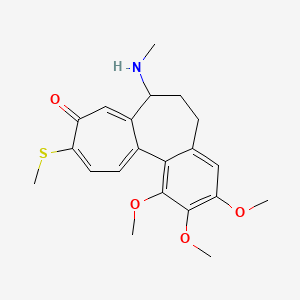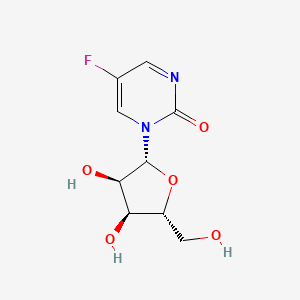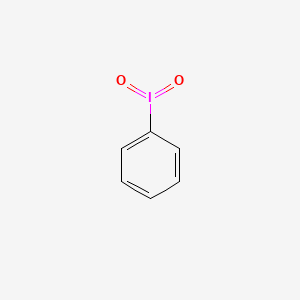
Didemethylchlorpheniramine
説明
Didemethylchlorpheniramine is a compound that can be related to chlorpheniramine, a well-known antihistamine. The prefix "didemethyl" suggests that this compound is a demethylated form of chlorpheniramine, potentially affecting its pharmacokinetics and interactions.
Synthesis Analysis
Research on closely related compounds, such as chlorpheniramine, provides insight into potential synthesis routes. For example, the metabolism of chlorpheniramine in rabbits involves its transformation into mono- and didemethyl metabolites, suggesting a biological pathway for Didemethylchlorpheniramine synthesis (Kammerer Rc & L. Ma, 1987).
Molecular Structure Analysis
The structural analysis of chlorpheniramine, a compound closely related to Didemethylchlorpheniramine, reveals its crystalline form and provides insights into the molecular arrangement and potential structural characteristics of Didemethylchlorpheniramine (M. James & G. Williams, 1974).
Chemical Reactions and Properties
The in vitro metabolism of chlorpheniramine, which leads to the formation of didemethyl metabolites, involves cytochrome P-450, hinting at the chemical reactivity and potential transformations Didemethylchlorpheniramine might undergo (Kammerer Rc & L. Ma, 1987).
科学的研究の応用
Chlorpheniramine Metabolism : A study examined the in vitro metabolism of chlorpheniramine, including the formation of Didemethylchlorpheniramine, in rabbits. The research identified various metabolites, such as mono- and didemethyl metabolites, suggesting the involvement of cytochrome P-450 in metabolic reactions (Kammerer & Lampe, 1987).
Pharmacokinetics in Children : Another study investigated the pharmacokinetics and urinary excretion of chlorpheniramine and its metabolites, including Didemethylchlorpheniramine, in children with allergic rhinitis. This study provides insights into the excretion profiles and metabolic pathways of chlorpheniramine and its derivatives (Simons et al., 1984).
Bioconcentration and Metabolism in Fish : Research on diphenhydramine, another antihistamine, examined its bioconcentration, metabolism, and effects in crucian carp. This study found that a portion of the absorbed drug was metabolized to N-demethyl and N,N-didemethyl derivatives, which might provide a parallel for understanding the metabolism of Didemethylchlorpheniramine in aquatic environments (Xie et al., 2016).
Antihistamine's Influence on Central Nervous System : A study focused on the secondary effects of chlorpheniramine on the central nervous system. Since Didemethylchlorpheniramine is a metabolite of chlorpheniramine, this research might offer insights into the potential central nervous system effects of Didemethylchlorpheniramine (Serra-Grabulosa et al., 2002).
作用機序
Target of Action
Didemethylchlorpheniramine, a metabolite of Chlorpheniramine, primarily targets the Histamine H1 receptor . The Histamine H1 receptor plays a crucial role in allergic reactions, hay fever, rhinitis, urticaria, and asthma .
Mode of Action
Didemethylchlorpheniramine acts as an antagonist at the Histamine H1 receptor . By binding to this receptor, it blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine .
Biochemical Pathways
It is known that the drug’s action on the histamine h1 receptor can influence various downstream effects, such as reducing inflammation and allergic responses
Pharmacokinetics
In children with allergic rhinitis, chlorpheniramine (the parent compound of Didemethylchlorpheniramine) has a mean elimination half-life of 13.1 ± 6.6 hours, a mean clearance rate of 7.23 ± 3.16 mL/min/kg, and a mean apparent volume of distribution of 7.0 ± 2.8 L/kg . Over 48 hours, the recovery in urine was as follows: chlorpheniramine, 11.3 ± 6.7%; demethylchlorpheniramine, 23.3 ± 11%; and didemethylchlorpheniramine, 9.6 ± 9.4% . These pharmacokinetic properties can impact the drug’s bioavailability and therapeutic effects.
Result of Action
The molecular and cellular effects of Didemethylchlorpheniramine’s action primarily involve the alleviation of symptoms associated with allergic reactions. By antagonizing the Histamine H1 receptor, the drug can reduce inflammation and other allergic responses . .
Action Environment
The action, efficacy, and stability of Didemethylchlorpheniramine can be influenced by various environmental factors. For instance, the excretion rate of chlorpheniramine and its two demethylated metabolites (including Didemethylchlorpheniramine) decreased as urine pH increased and urine flow rate decreased . This suggests that physiological conditions can significantly impact the drug’s pharmacokinetics and overall therapeutic effects.
特性
IUPAC Name |
3-(4-chlorophenyl)-3-pyridin-2-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2/c15-12-6-4-11(5-7-12)13(8-9-16)14-3-1-2-10-17-14/h1-7,10,13H,8-9,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBHBFPBGUXPRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(CCN)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90942804 | |
| Record name | 3-(4-Chlorophenyl)-3-(pyridin-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20619-13-0 | |
| Record name | Didesmethylchlorpheniramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20619-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Didemethylchlorpheniramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020619130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Chlorophenyl)-3-(pyridin-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIDESMETHYLCHLORPHENIRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW1P1ER09X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How much didemethylchlorpheniramine is excreted in urine after chlorpheniramine administration?
A1: The study found that over a 48-hour period, children excreted an average of 9.6% (± 9.4%) of the administered chlorpheniramine dose as didemethylchlorpheniramine in their urine. [] This indicates that didemethylchlorpheniramine is a significant metabolite of chlorpheniramine in children.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(2,4-Dichlorophenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B1195238.png)

![(9S,10S,11R,15S,18S)-9,10,15,18-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B1195240.png)
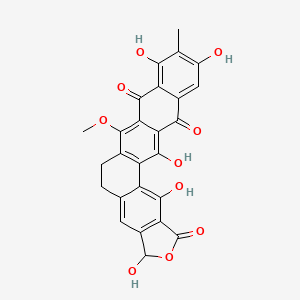
![(2S,3S)-N-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-methyl-2-[(2-pyridin-2-ylacetyl)amino]pentanoyl]amino]-1,6-diphenylhexan-2-yl]-3-methyl-2-[(2-pyridin-2-ylacetyl)amino]pentanamide](/img/structure/B1195243.png)
![N-[(3S,6S,9S,11R,15S,18S,24S,26S)-6-[2-[3-[(2-aminoacetyl)amino]-4-hydroxyphenyl]ethyl]-26-(diaminomethylideneamino)-11-hydroxy-3,15-bis[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide](/img/structure/B1195246.png)

